![molecular formula C13H19N3O B2379515 N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide CAS No. 2093816-51-2](/img/structure/B2379515.png)
N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide, commonly known as PTI-125, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders. It is a derivative of indazole, a heterocyclic aromatic organic compound, and has been shown to have promising effects in preclinical studies.
Wirkmechanismus
PTI-125 is a potent inhibitor of the protein tyrosine phosphatase sigma (PTPσ), which is involved in the regulation of axonal growth and regeneration. By inhibiting PTPσ, PTI-125 promotes axonal growth and regeneration, reduces neuroinflammation, and improves cognitive function.
Biochemical and physiological effects:
PTI-125 has been shown to have a number of biochemical and physiological effects in preclinical studies. It promotes axonal growth and regeneration, reduces neuroinflammation, and improves cognitive function. It also has antioxidant properties and can protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
PTI-125 has several advantages for lab experiments, including its high purity and high yield synthesis, its potent inhibitory activity against PTPσ, and its neuroprotective effects. However, there are also some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of PTI-125. One potential application is in the treatment of Alzheimer's disease, where PTI-125 may have the potential to slow or reverse the cognitive decline associated with the disease. Another potential application is in the treatment of traumatic brain injury, where PTI-125 may promote axonal growth and regeneration and reduce neuroinflammation. Additionally, PTI-125 may have potential applications in the treatment of other neurological disorders, such as multiple sclerosis and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of PTI-125 and to develop effective treatment strategies.
Synthesemethoden
The synthesis of PTI-125 involves the reaction of 1H-indazole-7-carboxylic acid with isobutylamine to form an intermediate, which is then reacted with acryloyl chloride to produce the final product. The synthesis has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
PTI-125 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, traumatic brain injury, and multiple sclerosis. Preclinical studies have shown that PTI-125 has neuroprotective effects, reduces neuroinflammation, and improves cognitive function.
Eigenschaften
IUPAC Name |
N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-4-12(17)15-11-7-5-6-10-8-14-16(9(2)3)13(10)11/h4,8-9,11H,1,5-7H2,2-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVHQYLHMKPKEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC2NC(=O)C=C)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.